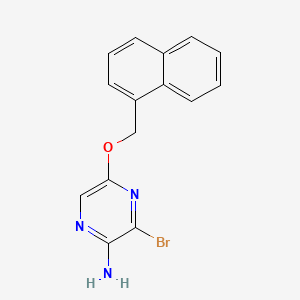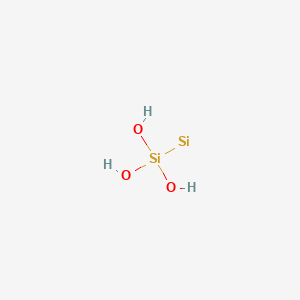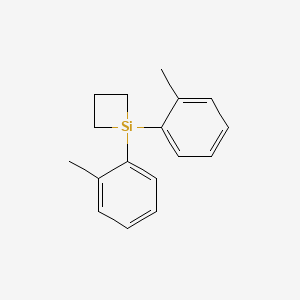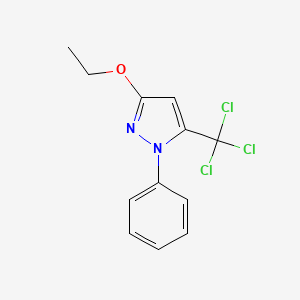
5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a trichloromethyl group, an ethoxy group, and a phenyl group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxy-1-phenyl-1H-pyrazole with trichloromethylating agents such as trichloromethyl chloroformate or trichloromethyl sulfonyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and reaction time are optimized to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trichloromethyl group can yield carboxylic acids, while reduction can produce methyl derivatives .
Applications De Recherche Scientifique
5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trichloromethyl group can form reactive intermediates that interact with biological molecules, leading to various effects. The compound may inhibit certain enzymes or disrupt cellular processes, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole: This compound shares the trichloromethyl and phenyl groups but has a different heterocyclic ring structure.
2-Chloro-5-(trifluoromethyl)pyridine: Similar in having a halogenated methyl group, but with a pyridine ring instead of a pyrazole ring.
Uniqueness
5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole is unique due to the combination of its functional groups and the pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
639815-83-1 |
|---|---|
Formule moléculaire |
C12H11Cl3N2O |
Poids moléculaire |
305.6 g/mol |
Nom IUPAC |
3-ethoxy-1-phenyl-5-(trichloromethyl)pyrazole |
InChI |
InChI=1S/C12H11Cl3N2O/c1-2-18-11-8-10(12(13,14)15)17(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Clé InChI |
HVDFJAXOEPEROO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NN(C(=C1)C(Cl)(Cl)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12598578.png)
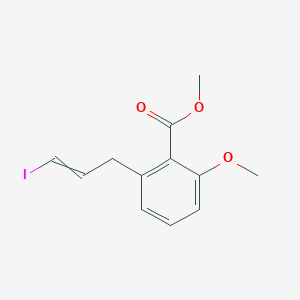
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B12598586.png)
![6-Methyl-9-[3-(propan-2-yl)phenyl]non-6-en-2-one](/img/structure/B12598589.png)
![5a-Methyl-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoline](/img/structure/B12598594.png)
![1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12598604.png)
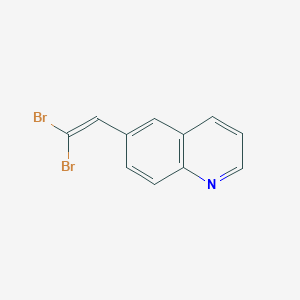
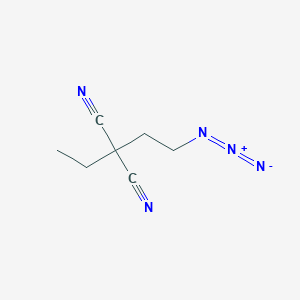
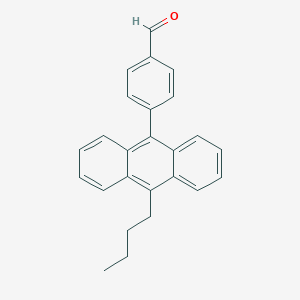
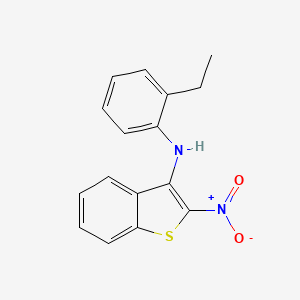
![Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12598645.png)
